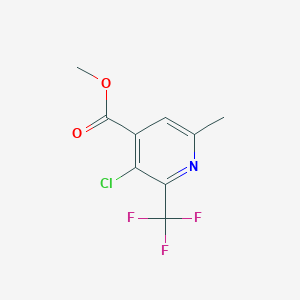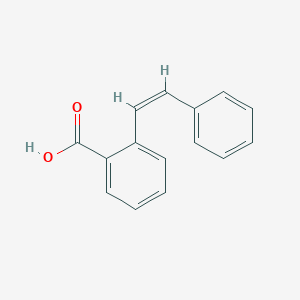
2-Stilbenecarboxylic acid, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Styrylbenzoic acid: is an organic compound characterized by the presence of a styryl group attached to the second position of a benzoic acid molecule. This compound is notable for its applications in various fields of scientific research, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing (Z)-2-Styrylbenzoic acid involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Heck Reaction: Another method involves the Heck reaction, where a palladium catalyst is used to couple an aryl halide with an alkene. This reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of (Z)-2-Styrylbenzoic acid may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-2-Styrylbenzoic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert (Z)-2-Styrylbenzoic acid to its corresponding alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like bromine or nitronium ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: (Z)-2-Styrylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its conjugated double bond system.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Material Science: (Z)-2-Styrylbenzoic acid is utilized in the production of polymers and advanced materials with specific optical and electronic properties.
作用機序
The mechanism by which (Z)-2-Styrylbenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The conjugated double bond system allows it to participate in electron transfer processes, influencing various biochemical pathways.
類似化合物との比較
(E)-2-Styrylbenzoic acid: The trans isomer of (Z)-2-Styrylbenzoic acid, differing in the spatial arrangement of the styryl group.
Cinnamic acid: A structurally related compound with a similar conjugated double bond system but lacking the benzoic acid moiety.
2-Vinylbenzoic acid: Another related compound with a vinyl group instead of a styryl group.
Uniqueness:
(Z)-2-Styrylbenzoic acid: is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. The presence of the styryl group provides additional conjugation, enhancing its electronic properties and making it suitable for various applications in material science and organic synthesis.
特性
CAS番号 |
66374-10-5 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC名 |
2-[(Z)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10- |
InChIキー |
MGJDPQKVELOHMT-KHPPLWFESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


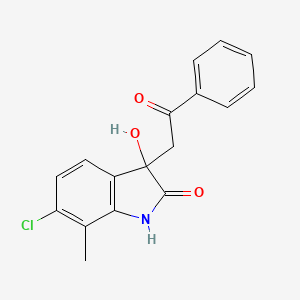

![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)

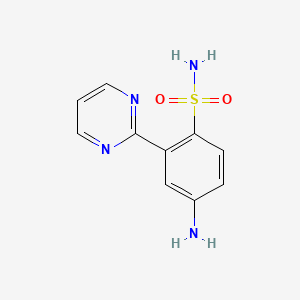
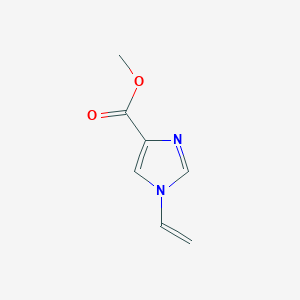
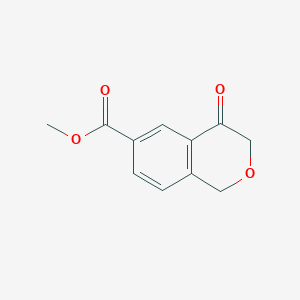
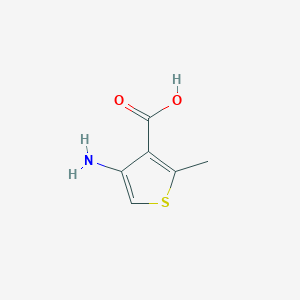

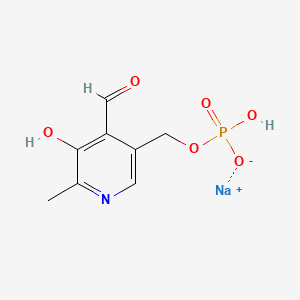
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
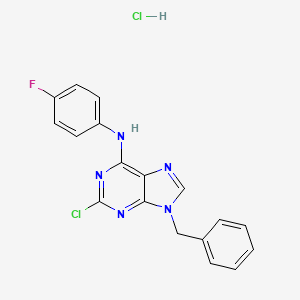
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
